1-(3-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c22-18-4-1-3-15(11-18)14-29(26,27)23-19-7-6-16-8-9-24(13-17(16)12-19)21(25)20-5-2-10-28-20/h1-7,10-12,23H,8-9,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWBYKGIZMKXBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)C(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide , with CAS Number 955725-02-7, is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 430.9 g/mol. The structure includes a furan ring and a tetrahydroisoquinoline moiety, which are known for their diverse biological activities.
Anticancer Properties
Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms such as:
- Activation of caspases : This leads to programmed cell death.
- Alteration of the Bax/Bcl-2 ratio : An increase in pro-apoptotic proteins over anti-apoptotic proteins promotes apoptosis .
In one specific study involving a structurally related compound (SL-01), it was found to effectively delay tumor growth in nude mice bearing human cancer xenografts without significant body weight loss .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Compounds with similar furan and chlorophenyl groups have been reported to exhibit antimicrobial effects against various pathogens. For example, the presence of the furan moiety has been associated with enhanced activity against bacterial strains .
The proposed mechanisms through which this compound exhibits its biological activities include:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Modulation of signaling pathways : They may interfere with pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .
Study 1: Anticancer Efficacy
A study focused on a related compound demonstrated that it induced apoptosis in cancer cell lines through:
- MTT assays : These assays indicated a reduction in cell viability.
- TUNEL staining : This showed increased apoptosis in treated cells compared to controls .
Study 2: Antimicrobial Effects
Another investigation assessed the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones and minimum inhibitory concentrations (MICs) that support the potential use of these compounds as antimicrobial agents .
Data Summary
| Property | Value |
|---|---|
| CAS Number | 955725-02-7 |
| Molecular Formula | C21H19ClN2O4S |
| Molecular Weight | 430.9 g/mol |
| Anticancer Activity | Induces apoptosis |
| Antimicrobial Activity | Effective against bacteria |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(3-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide exhibit significant anticancer properties. For instance, studies on related structures have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
- Mechanism of Action : The compound's sulfonamide group is known to interact with biological targets such as enzymes and receptors involved in cancer progression.
- Case Study : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, suggesting its potential as a lead compound for further drug development .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Similar compounds have shown efficacy against a range of bacterial and fungal pathogens.
- Inhibition Studies : Antimicrobial screening methods such as the well diffusion method have been employed to assess the effectiveness of the compound against various microorganisms.
- Results : Some studies reported significant inhibition zones against pathogens like Staphylococcus aureus and Candida albicans, indicating potential use in treating infections .
Neuroprotective Effects
Recent investigations into neuroprotective applications have highlighted the potential of this compound in treating neurodegenerative diseases.
- Research Findings : Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis.
- Potential Applications : This suggests that this compound may be beneficial in developing therapies for conditions like Alzheimer’s disease .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to various diseases.
Comparison with Similar Compounds
Tetrahydroisoquinoline Sulfonamide Derivatives
Example Compound: N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide ()
- Core Structure : TIQ with sulfonamide linkage.
- Key Differences :
- Substituents on TIQ : The reference compound has a trifluoroacetyl group at position 2, whereas the target compound features a furan-2-carbonyl. The trifluoroacetyl group is strongly electron-withdrawing, while the furan moiety may engage in π-π interactions.
- Aryl Group : The target’s 3-chlorophenyl contrasts with the reference’s 4-(2-cyclopropylethyl)-2-fluorophenyl. The latter includes a fluorine atom and a cyclopropylethyl chain, which could enhance steric bulk and metabolic stability.
- Synthesis : Both compounds likely require acylation (e.g., trifluoroacetic anhydride for the reference vs. furan-2-carbonyl chloride for the target) and sulfonamide coupling steps .
Table 1: Structural Comparison of TIQ Sulfonamides
Pesticidal Compounds with Chlorophenyl Motifs
Example Compound : Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) ()
- Core Structure : Cyclopropanecarboxamide with tetrahydrofuran and 3-chlorophenyl groups.
- Comparison :
- Cyprofuram uses a carboxamide linker instead of a sulfonamide, reducing hydrogen-bonding capacity.
- Both compounds share a 3-chlorophenyl group, which is common in agrochemicals for its resistance to oxidative degradation.
- Application : Cyprofuram is a fungicide, suggesting the target compound’s structural elements might be tailored for pesticidal activity, though its sulfonamide group could confer distinct target specificity .
Table 2: Comparison with Pesticidal Analogs
Hypothetical Physicochemical and Pharmacological Properties
- Solubility : The sulfonamide group improves water solubility, but the 3-chlorophenyl and furan substituents may increase logP, reducing aqueous solubility.
- Stability : The furan ring could be susceptible to oxidative metabolism, whereas the 3-chlorophenyl group might enhance stability.
- Activity : If designed as an enzyme inhibitor, the furan-2-carbonyl may compete with cofactors (e.g., NAD+/NADP+) due to its planar structure, unlike the electron-deficient trifluoroacetyl group.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step protocols, including:
- Acylation : Coupling furan-2-carbonyl chloride to the tetrahydroisoquinoline scaffold under basic conditions (e.g., triethylamine in dichloromethane) .
- Sulfonamide Formation : Reacting the intermediate with 3-chlorophenylmethanesulfonyl chloride, requiring precise pH control (~7–8) to avoid side reactions .
- Protecting Groups : Use of tert-butoxycarbonyl (Boc) groups to protect amines during intermediate steps, followed by deprotection with trifluoroacetic acid . Optimization strategies include:
- Temperature control (0–25°C for acylation; reflux for sulfonamide coupling) .
- Monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to assess purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
